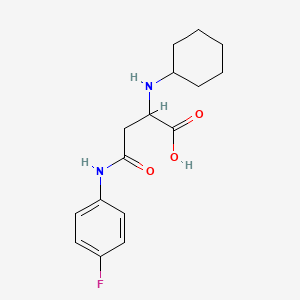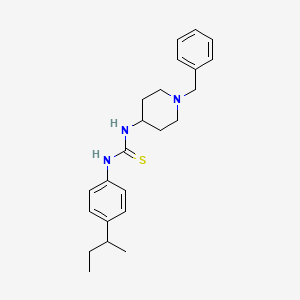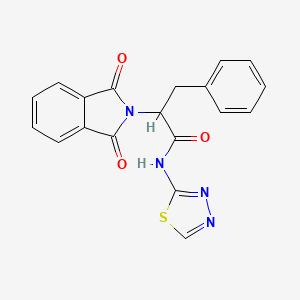
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride
Overview
Description
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride typically involves multiple steps:
Iodination: The iodination of the benzene ring can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Carboximidamide: The carboximidamide group can be introduced by reacting the nitro-iodo benzene derivative with an appropriate amine, such as 2-phenylethylamine, under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 3-amino-5-nitro-N-(2-phenylethyl)benzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Scientific Research Applications
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a versatile building block for the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and iodine groups can participate in electron transfer processes, while the carboximidamide moiety can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-iodo-5-nitrobenzenecarboximidamide: Lacks the phenylethyl group, which may affect its reactivity and applications.
5-nitro-N-(2-phenylethyl)benzenecarboximidamide:
3-iodo-N-(2-phenylethyl)benzenecarboximidamide: Lacks the nitro group, which can alter its electronic properties and reactivity.
Uniqueness
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride is unique due to the presence of both the nitro and iodine groups, along with the phenylethylamine moiety
Properties
IUPAC Name |
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O2.ClH/c16-13-8-12(9-14(10-13)19(20)21)15(17)18-7-6-11-4-2-1-3-5-11;/h1-5,8-10H,6-7H2,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMMBMTTVGHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4130006.png)
![N-[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4130020.png)
![N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B4130022.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B4130034.png)

![2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B4130038.png)

![ethyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4130069.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4130077.png)
![4-[5-Benzhydryl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]phenol](/img/structure/B4130081.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130104.png)
![N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4130108.png)
